BenchChemオンラインストアへようこそ!

Etrumadenant

adenosine receptor pharmacology immuno-oncology receptor binding affinity

Etrumadenant (AB928) is a clinically validated, orally bioavailable dual A2aR/A2bR adenosine receptor antagonist. Unlike single-target A2aR inhibitors (e.g., ciforadenant, taminadenant), it blocks both arms of the redundant adenosine immunosuppressive pathway—critical for CAR T cell efficacy and tumor microenvironment studies. With sub-nanomolar affinity (Kd: 1.4 nM A2aR, 2.0 nM A2bR), ≥90% target engagement at clinically achievable plasma levels, and a clean Phase I safety profile across 85 healthy volunteers, it enables direct translational correlation with ongoing Phase 1b/2 combination trials in colorectal, NSCLC, and prostate cancers. Procure for definitive dual adenosine receptor blockade.

Molecular Formula C23H22N8O
Molecular Weight 426.5 g/mol
CAS No. 2239273-34-6
Cat. No. B605078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtrumadenant
CAS2239273-34-6
SynonymsAB928 ;  AB-928;  AB 928; 
Molecular FormulaC23H22N8O
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=NC(=CC=C4)C(C)(C)O)C#N
InChIInChI=1S/C23H22N8O/c1-14-15(11-24)6-4-8-17(14)18-10-19(28-22(25)27-18)20-13-31(30-29-20)12-16-7-5-9-21(26-16)23(2,3)32/h4-10,13,32H,12H2,1-3H3,(H2,25,27,28)
InChIKeyBUXIAWLTBSXYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etrumadenant (AB928) 2239273-34-6: Dual A2aR/A2bR Adenosine Receptor Antagonist for Immuno-Oncology Research and Clinical Development


Etrumadenant (AB928) is an orally bioavailable, selective dual adenosine A2a and A2b receptor (A2aR/A2bR) antagonist developed for cancer immunotherapy [1]. The compound exhibits sub-nanomolar to low nanomolar binding affinities for both receptor subtypes, with a Kd of 1.4 nM for A2aR and 2.0 nM for A2bR, and demonstrates high selectivity against related adenosine pathway targets including A1R, A3R, CD73, CD39, and NTPDase 2/3 . Etrumadenant has advanced to Phase II clinical trials for rectal cancer and is being evaluated in multiple combination regimens across various solid tumor indications [2].

Why Etrumadenant Cannot Be Substituted with Single-Target Adenosine Receptor Antagonists in Research and Development


Adenosine-mediated immunosuppression in the tumor microenvironment occurs through redundant signaling via both A2aR (expressed predominantly on T cells and NK cells) and A2bR (expressed on myeloid cells including macrophages and dendritic cells) [1]. Single-target A2aR antagonists such as ciforadenant (CPI-444, Ki = 3.54 nM for A2aR) or taminadenant (PBF509/NIR178, Kb = 8.2-72.8 nM for A2aR) block only one arm of this redundant pathway, leaving A2bR-mediated immunosuppressive signaling intact . This incomplete pathway blockade limits therapeutic efficacy and creates potential for compensatory immune evasion mechanisms. Substituting etrumadenant with a single-target antagonist fundamentally alters the pharmacological profile of the experimental system and cannot replicate the dual-receptor blockade that defines the compound's mechanism of action [2].

Etrumadenant (AB928) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Etrumadenant vs. Selective A2aR Antagonists: Comparative Binding Affinity and Dual-Target Potency

Etrumadenant demonstrates dual A2aR and A2bR antagonism with comparable low-nanomolar potency at both receptors, a profile not shared by leading selective A2aR antagonists . This dual targeting is therapeutically meaningful because adenosine suppresses immune responses through both receptors on distinct immune cell populations [1].

adenosine receptor pharmacology immuno-oncology receptor binding affinity dual antagonism

Etrumadenant Clinical Pharmacodynamics: Human PK/PD Correlation with ≥90% Target Engagement

In a randomized Phase 1 study in healthy volunteers (N=85), etrumadenant demonstrated a clear, quantifiable PK/PD correlation that supports its clinical development and distinguishes it from earlier-generation adenosine antagonists lacking robust human PD biomarker data [1].

clinical pharmacology pharmacodynamics PK/PD modeling target engagement

Etrumadenant In Vivo Efficacy: CAR T Cell Functional Enhancement in Syngeneic Tumor Models

In a syngeneic mouse model of colon carcinoma, orally administered etrumadenant fully blocked adenosine-mediated immunosuppressive signaling in CAR T cells and augmented CAR T cell activation in vivo [1]. This provides direct evidence that dual A2aR/A2bR antagonism functionally enhances adoptive cell therapy, a readout not reported for selective A2aR-only antagonists in comparable CAR T cell models.

CAR T cell therapy adoptive cell therapy tumor microenvironment immunosuppression reversal

Etrumadenant Safety Profile: Well-Tolerated at Doses Achieving ≥90% Target Engagement

Etrumadenant demonstrated a favorable safety and tolerability profile in a Phase 1 study of 85 healthy volunteers, with no safety concerns identified up to the highest dose tested (200 mg QD) and no effects on physiologic parameters potentially sensitive to adenosine inhibition [1].

clinical safety tolerability Phase 1 healthy volunteers

Etrumadenant Structural Differentiation: Unique Chemotype and Crystallographically Validated Binding Mode

Crystal structures of the A2aR complexed with etrumadenant revealed a unique chemotype featuring a poly-substituted 2-amino-4-phenyl-6-triazolylpyrimidine core structure, distinct from xanthine-based and other chemotypes used in selective A2aR antagonists [1]. Molecular dynamics simulations indicated that etrumadenant readily adapts to the A2bR binding pocket, whereas selective A2aR antagonist 2-118 does not, providing a structural rationale for its dual-antagonistic properties [2].

structural biology crystallography receptor-ligand interaction medicinal chemistry

Etrumadenant Receptor Selectivity Profile: High Selectivity Against Related Adenosine Pathway Targets

Etrumadenant displays high selectivity for A2aR and A2bR against related receptors and enzymes in the adenosine pathway including A1R, A3R, CD73, CD39, and NTPDase 2/3 . This selectivity profile ensures that observed pharmacological effects are attributable to dual A2aR/A2bR blockade rather than confounding interactions with other adenosine pathway components.

receptor selectivity off-target profiling adenosine pathway CD73 CD39

Optimal Application Scenarios for Etrumadenant (AB928) Based on Differentiated Evidence


CAR T Cell Combination Therapy Research Requiring Reversal of Adenosine-Mediated Immunosuppression

Based on demonstrated full blockade of adenosine-mediated immunosuppressive signaling in CAR T cells and augmented CAR T cell activation in vivo [1], etrumadenant is optimally suited for studies investigating combination strategies with adoptive cell therapies. Researchers evaluating CAR T cell efficacy in solid tumor models where adenosine-mediated suppression limits therapeutic response should prioritize etrumadenant over selective A2aR-only antagonists, as the dual A2aR/A2bR blockade addresses the redundant immunosuppressive pathways present in the tumor microenvironment. This application is supported by peer-reviewed data showing enhanced cytokine secretion, proliferation, and tumor cytolysis in CAR T cells treated with AB928.

Clinical-Stage Immuno-Oncology Combination Trials Requiring Validated PK/PD and Safety Data

For clinical research programs developing combination immunotherapy regimens, etrumadenant offers a validated human PK/PD relationship with ≥90% target engagement at clinically achievable plasma concentrations (≥1 μM) and a clean safety profile established in 85 healthy volunteers [1]. The linear, dose-proportional PK and clear PK/PD correlation enable rational dose selection for combination studies. This evidence base supports procurement of etrumadenant for Phase 1b/2 combination trials evaluating dual adenosine blockade with PD-1 inhibitors (e.g., zimberelimab), chemotherapy, or other immunomodulatory agents .

Adenosine Pathway Pharmacology Studies Requiring Validated Dual-Receptor Tool Compound

Etrumadenant serves as a structurally and pharmacologically validated dual A2aR/A2bR antagonist tool compound for dissecting adenosine pathway biology [1]. Unlike selective A2aR antagonists (ciforadenant, preladenant, taminadenant) that leave A2bR signaling intact, etrumadenant provides complete blockade of both adenosine immunosuppressive receptors. Its high selectivity against A1R, A3R, CD73, CD39, and NTPDase 2/3 ensures that observed effects are attributable specifically to A2aR/A2bR antagonism rather than off-target adenosine pathway interactions. Researchers investigating the relative contributions of A2aR vs. A2bR signaling in immune cell subsets should utilize etrumadenant as a validated dual antagonist benchmark.

Metastatic Colorectal Cancer and Solid Tumor Combination Therapy Development

Etrumadenant has advanced to randomized Phase 1b/2 clinical evaluation in metastatic colorectal cancer and is under investigation in non-small cell lung cancer, dedifferentiated liposarcoma, and oligometastatic prostate cancer [1]. Procurement of etrumadenant for preclinical or translational research in these indications enables direct correlation with ongoing clinical datasets. The compound's demonstrated tolerability in combination with anti-PD-1 therapy (zimberelimab) and chemotherapy supports its evaluation in combination regimens for solid tumors characterized by high adenosine levels in the tumor microenvironment. This scenario leverages the compound's clinical validation to maximize translational relevance of preclinical findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etrumadenant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.